molecular formula C13H17BBrFO2S B6304547 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-00-1

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304547
CAS No.: 2121512-00-1
M. Wt: 347.1 g/mol
InChI Key: SVELRARRTWFWKN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester are alkenes . This compound is used in the catalytic protodeboronation of alkyl boronic esters, a process that involves the interaction with alkenes .

Mode of Action

This compound interacts with its targets through a radical approach . It is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathway of alkene hydromethylation . This pathway involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond . The process is valuable in organic synthesis, and the compound’s role in this pathway contributes to its utility as a building block in organic synthesis .

Pharmacokinetics

It’s important to note that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis, and the compound’s role in this process contributes to its utility as a building block in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH , which suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Common reagents include acids (e.g., HCl, H2SO4) and catalysts (e.g., Pd/C).

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group replaced by a hydrogen atom.

Scientific Research Applications

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
  • 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid
  • 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid neopentyl glycol ester

Uniqueness

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELRARRTWFWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129499
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-00-1
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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